molecular formula C8H8ClFO B2545166 1-(2-Chloro-6-fluorophenyl)ethan-1-ol CAS No. 87327-70-6

1-(2-Chloro-6-fluorophenyl)ethan-1-ol

Cat. No. B2545166
CAS RN: 87327-70-6
M. Wt: 174.6
InChI Key: XOKZEMDWMJPKRO-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorophenyl)ethan-1-ol” is an organic compound with the CAS Number: 87327-70-6 . It has a molecular weight of 174.6 and its IUPAC name is 1-(2-chloro-6-fluorophenyl)ethanol . The compound is typically stored at room temperature and appears as a liquid .


Molecular Structure Analysis

The InChI code for “1-(2-Chloro-6-fluorophenyl)ethan-1-ol” is 1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 . This indicates that the compound consists of a two-carbon chain (ethan-1-ol) with a chlorine and fluorine substituted phenyl group attached to one of the carbons.


Physical And Chemical Properties Analysis

“1-(2-Chloro-6-fluorophenyl)ethan-1-ol” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Organometallic Chemistry

  • Ruthenium allenylidene/alkenylcarbyne complexes are derived from the activation of certain phenyl-propyn-1-ols, showing potential for electrophilic aromatic substitution and forming various bicyclic carbene complexes. This is significant in the development of organometallic compounds with potential applications in catalysis and synthesis (Bustelo et al., 2007).

Chemical Synthesis

  • 1-Arylpiperidin-4-ols, including derivatives of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol, are synthesized via a novel method, highlighting the versatility of this compound in creating new chemical entities, which can be relevant in pharmaceutical and chemical industries (Reese & Thompson, 1988).

Chiral Discrimination Studies

  • The compound plays a role in studies of chiral discrimination, particularly in the context of molecular diastereomeric complexes. This research is fundamental to understanding stereoisomerism in chemistry and pharmaceuticals (Ciavardini et al., 2013).

Stereochemistry in Drug Synthesis

  • It is used in the efficient, stereoselective synthesis of Aprepitant, an NK1 receptor antagonist. This showcases its role in the synthesis of complex, stereochemically defined pharmaceuticals (Brands et al., 2003).

Structural Analysis and Spectroscopy

  • The compound's derivatives are used for structural confirmation and analysis using techniques like FTIR, NMR, and Density Functional Theory. This is important in the field of analytical chemistry for substance identification and characterization (Bhumannavar, 2021).

Liquid Crystal Research

  • Derivatives of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol are utilized in the synthesis of liquid crystalline polyethers. This research is relevant in materials science, particularly in the development of new liquid crystal displays and other technologies (Percec & Zuber, 1992).

Development of Fluorescent Probes

  • The compound is integral in creating long-wavelength fluorophores, useful in the detection of metal ions like Hg2+, which has applications in environmental monitoring and biological studies (Zhu et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZEMDWMJPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorophenyl)ethan-1-ol

Synthesis routes and methods

Procedure details

2-chloro-6-fluoroacetophenone of (A) (45.0 g, 0.26 mol) is dissolved in isopropyl alcohol (98 ml) and NaBH4 (4.9 g, 0.13 mol) is added. The resultant mixture is warmed to 55° C. for about 16 hours. A solution of NaOH 10.4 g, 0.26 mol) in water (41. ml) is then added. After 1 hour at 55° C., this reaction mixture is cooled and acidified with diluted HCl. Extraction with chloroform provided pure title product (45.1 g, 99.1%).
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